

Application Notes and Protocols for Fumarase Enzymatic Assays Using Sodium Fumarate

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Compound of Interest

Compound Name: Sodium fumarate

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These application notes provide a detailed overview and experimental protocols for the enzymatic assay of fumarase using **sodium fumarate** as a substrate. Fumarase (Fumarate Hydratase, EC 4.2.1.2) is a key enzyme in the Krebs cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2][3] Measuring fumarase activity is crucial for studying cellular metabolism, mitochondrial function, and the pathogenesis of diseases linked to fumarase deficiency, such as certain cancers.[1][2] These protocols are designed for high-throughput screening and are applicable to various sample types, including purified enzymes, cell lysates, tissue homogenates, and isolated mitochondria.[2]

Principle of the Assay

The fumarase enzymatic assay is a coupled-enzyme assay. In the first step, fumarase catalyzes the conversion of fumarate to L-malate. The subsequent reaction involves the oxidation of L-malate to oxaloacetate by malate dehydrogenase (MDH). This oxidation is coupled to the reduction of a detector molecule, which can be NAD⁺ to NADH or a colorimetric probe, resulting in a measurable signal. The rate of signal generation is directly proportional to the fumarase activity in the sample.[4][5]

The reaction sequence is as follows:

- Fumarate + H₂O \rightleftharpoons L-Malate (catalyzed by Fumarase)

- L-Malate + Detector (oxidized) → Oxaloacetate + Detector (reduced) (catalyzed by Malate Dehydrogenase)

Data Presentation

Table 1: Quantitative Parameters for Fumarase Assays

Parameter	Value	Source
Linear Detection Range	0.005 - 2 mM fumarate	[4][6]
0.4 - 70 U/L fumarase	[7]	
Km for Fumarate (CmFUM)	0.27 mM	
Km for Fumarate (TeFum)	0.14 mM	
Optimal pH (Fumarate Hydration)	7.0 - 7.5	
Optimal Temperature	50 - 52 °C	
Wavelength for Detection	450 nm or 565 nm	[8]

Experimental Protocols

Protocol 1: Colorimetric Fumarase Activity Assay in a 96-Well Plate Format

This protocol is adapted from commercially available kits and is suitable for the quantitative measurement of fumarase activity in a variety of samples.[2][8]

A. Materials and Reagents

- Fumarase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[4]
- **Sodium Fumarate** Substrate Solution (e.g., 200 mM disodium fumarate)
- Malate Dehydrogenase (MDH)
- NAD⁺ or a colorimetric developer

- 96-well clear, flat-bottom plate
- Spectrophotometric microplate reader
- Purified water
- Sample (cell lysate, tissue homogenate, etc.)

B. Reagent Preparation

- Fumarase Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.[\[4\]](#) Allow the buffer to equilibrate to room temperature before use.[\[8\]](#)
- Fumarate Standard: Prepare a 1 mM fumarate standard solution by diluting a stock solution (e.g., 0.1 M) in Fumarase Assay Buffer.[\[8\]](#)
- Reaction Mix: For each well, prepare a master mix containing Fumarase Assay Buffer, MDH, and the detector molecule (e.g., NAD⁺ and a formazan dye). The exact volumes will depend on the specific kit or reagents used.[\[2\]](#)[\[4\]](#)
- Sample Preparation:
 - Tissues: Homogenize ~10-50 mg of tissue in 100-200 μ L of ice-cold Fumarase Assay Buffer. Centrifuge at 10,000-14,000 x g for 10-15 minutes at 4°C. Collect the supernatant for the assay.[\[2\]](#)[\[4\]](#)
 - Cells: Harvest cells (adherent or suspension) and pellet them by centrifugation. Resuspend the cell pellet in an appropriate volume of Fumarase Assay Buffer, homogenize or sonicate, and then centrifuge to remove insoluble material. The supernatant contains the fumarase activity.[\[2\]](#)
 - Isolated Mitochondria: Isolate mitochondria from fresh tissue or cells using a suitable mitochondrial isolation kit. Lyse the mitochondria in Fumarase Assay Buffer.[\[2\]](#)

C. Assay Procedure

- Standard Curve: Add 0, 2, 4, 6, 8, and 10 μ L of the 1 mM Fumarate Standard to a series of wells to generate a standard curve (0, 2, 4, 6, 8, and 10 nmol/well). Adjust the volume in

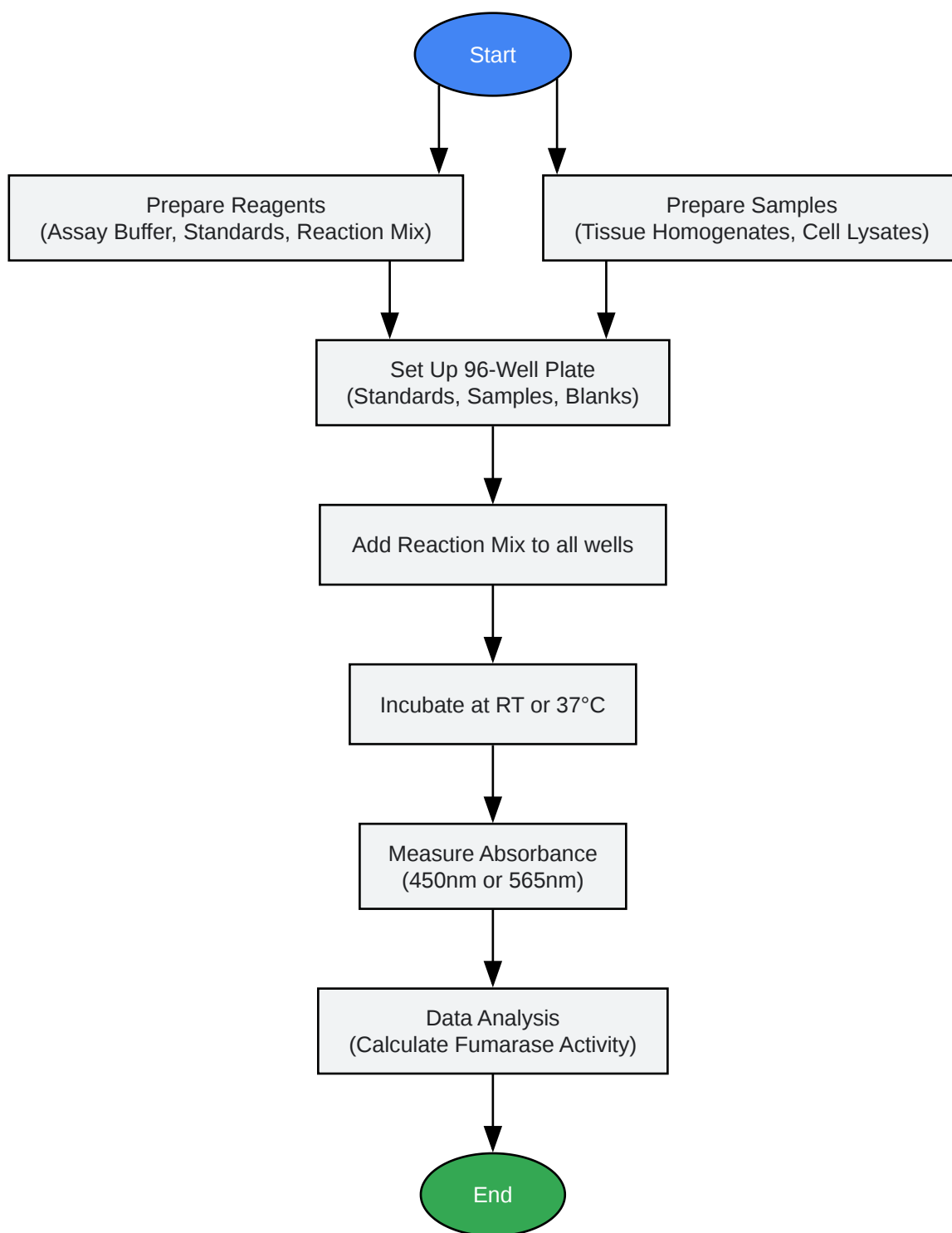
each well to 50 μ L with Fumarase Assay Buffer.[2]

- Sample Wells: Add 1-50 μ L of your sample to duplicate wells. Adjust the final volume to 50 μ L with Fumarase Assay Buffer. For unknown samples, it is recommended to test several dilutions.[2][8]
- Background Control: For samples that may have high background levels of malate, prepare a parallel sample well without the addition of the fumarate substrate.[2][4]
- Initiate the Reaction: Add 100 μ L of the Reaction Mix to each standard and sample well. Mix well by pipetting or using a horizontal shaker.[8]
- Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.[2][4][8]
- Measurement: Measure the absorbance at 450 nm or 565 nm using a microplate reader. The reading can be taken in kinetic mode over a period of time or as an endpoint measurement. [2][8]

D. Data Analysis

- Subtract the absorbance of the blank (0 standard) from all standard and sample readings.
- Plot the standard curve of absorbance versus the amount of fumarate.
- Determine the concentration of fumarate converted in the sample wells from the standard curve.
- Calculate the fumarase activity, often expressed in U/L or mU/mg of protein. One unit of fumarase is defined as the amount of enzyme that will convert 1.0 μ mole of L-malate to fumarate per minute at a specific pH and temperature.[9]

Visualizations



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Caption: Experimental workflow for a colorimetric fumarase enzymatic assay.

Caption: Role of fumarate in HIF-1 α stabilization.

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